molecular formula C12H15NO4 B482132 4-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 5105-78-2

4-(((Benzyloxy)carbonyl)amino)butanoic acid

Cat. No. B482132
CAS No.: 5105-78-2
M. Wt: 237.25g/mol
InChI Key: STQMDRQJSNKUAW-UHFFFAOYSA-N
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Patent
US04476229

Procedure details

Gamma-aminobutyric acid (1.03 g:0.010 mol) and N-benzyloxycarbonyloxysuccinimide (2.49 g:0.01 mol) in N,N'-dimethylformamide (10 ml) was stirred for 18 hours at 22° C. The resulting clear solution was concentrated and the residue was treated with water. The resulting oil yielded white crystals which were then dried to yield a residue which was purified on a silica gel column employing dichloromethane:methanol mixture (95:5) as an eluent to yield gamma-(benzyloxycarbonylamino)butyric acid.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:8]([O:15][C:16](ON1C(=O)CCC1=O)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CN(C=O)C>[CH2:8]([O:15][C:16]([NH:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.03 g
Type
reactant
Smiles
NCCCC(=O)O
Name
Quantity
2.49 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting clear solution was concentrated
ADDITION
Type
ADDITION
Details
the residue was treated with water
CUSTOM
Type
CUSTOM
Details
The resulting oil yielded white crystals which
CUSTOM
Type
CUSTOM
Details
were then dried
CUSTOM
Type
CUSTOM
Details
to yield a residue which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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